Tolmetin β-D-Glucuronide Allyl Ester
Description
Properties
Molecular Formula |
C₂₄H₂₇NO₉ |
|---|---|
Molecular Weight |
473.47 |
Synonyms |
1-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate]_x000B_β-D-Glucopyranuronic Acid Allyl Ester; Tolmetin Glucuronide Allyl Ester; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Retrosynthetic Analysis of Tolmetin (B1215870) β-D-Glucuronide Allyl Ester
A retrosynthetic analysis of the target molecule, Tolmetin β-D-Glucuronide Allyl Ester, breaks down the complex structure into simpler, commercially available or readily synthesizable precursors. The primary disconnection points are the ester linkage and the glycosidic bond.
Figure 1: Retrosynthetic Analysis
This analysis reveals two key intermediates: tolmetin and a suitably protected glucuronic acid derivative. The carboxylic acid of tolmetin will form an ester with the C1-hydroxyl group of the glucuronic acid, which itself is protected as an allyl ester at the C6-carboxyl group. The hydroxyl groups of the glucuronic acid moiety also require protection to ensure regioselectivity during the coupling reaction. This strategic breakdown allows for a modular approach to the synthesis, addressing the formation of the acyl glucuronide and the allyl ester moieties separately before their final assembly. acs.org
General Approaches to O-Acyl Glucuronide Synthesis
The formation of the O-acyl glucuronide linkage is a critical step in the synthesis. Both chemical and enzymatic methods are available for this transformation, each with its own advantages and challenges.
Chemical Synthesis Techniques (e.g., Koenigs–Knorr, Mitsunobu Reaction)
Chemical synthesis offers a versatile route to O-acyl glucuronides. The Koenigs-Knorr reaction is a classical method for glycosylation that involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or cadmium carbonate. researchgate.netwikipedia.orgmdpi.comacs.org In the context of this compound synthesis, a protected glucuronyl halide would be reacted with tolmetin. The stereochemical outcome at the anomeric center is often influenced by the nature of the protecting group at the C2 position of the glucuronic acid, with participating groups like acetyl favoring the formation of the 1,2-trans product (the β-anomer). wikipedia.org
The Mitsunobu reaction provides an alternative and often milder method for forming the ester linkage. wikipedia.orgorganic-chemistry.orgnih.gov This reaction couples an alcohol and a carboxylic acid using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org For the synthesis of the target compound, tolmetin (the carboxylic acid) would be reacted with an allyl-protected glucuronic acid derivative (the alcohol). A significant advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, which can be exploited to achieve the desired β-anomeric configuration. organic-chemistry.org This method has been successfully used for the synthesis of other acyl glucuronides. nih.govacs.org
| Reaction | Reactants | Reagents | Key Features |
| Koenigs-Knorr | Glycosyl halide, Alcohol (Tolmetin) | Silver or Mercury salts | Well-established, C2 participating group directs β-selectivity. wikipedia.orgscispace.com |
| Mitsunobu | Alcohol (Protected Glucuronic Acid), Carboxylic Acid (Tolmetin) | PPh3, DEAD/DIAD | Mild conditions, proceeds with inversion of configuration. wikipedia.orgnih.gov |
Enzymatic Glucuronidation Methods in Research
Enzymatic methods offer a highly regio- and stereoselective alternative to chemical synthesis. nih.gov The key enzymes responsible for glucuronidation in vivo are the UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov These enzymes catalyze the transfer of glucuronic acid from the activated donor, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group. wikipedia.org
In a research setting, recombinant UGT enzymes can be employed for the in vitro synthesis of acyl glucuronides. nih.gov This approach often eliminates the need for complex protection and deprotection steps required in chemical synthesis. researchgate.net Whole-cell biotransformation systems, where a microbe is engineered to co-express the necessary UGT and UDP-glucose dehydrogenase enzymes, can also be utilized for the production of glucuronides. researchgate.net While highly specific, the substrate scope of individual UGT isoforms can be a limiting factor. Research has shown that UGT1A1 and UGT2B7 are particularly important for the glucuronidation of carboxylic acids. nih.gov
Specific Esterification Techniques for Allyl Esters
The formation of the allyl ester at the C6-carboxyl group of glucuronic acid is another crucial transformation. The allyl ester serves as a protecting group that can be removed under mild conditions, which is particularly important when the final molecule contains sensitive functionalities. acs.orgnih.govpeptide.com
Direct esterification of a carboxylic acid with allyl alcohol can be challenging. More commonly, the reaction involves an activated carboxylic acid derivative or the use of specific catalysts. One approach is the reaction of an alkali metal carboxylate salt with an allyl halide, a reaction that can be effectively catalyzed by palladium and platinum halides. google.com Another method involves a transesterification reaction, for instance, reacting allyl acetate (B1210297) with the methyl or ethyl ester of the carboxylic acid in the presence of a metal alkoxide catalyst. google.com Palladium-catalyzed C-H oxidation has also emerged as a method for the direct synthesis of complex allylic esters from terminal olefins and carboxylic acids. nih.gov
Selection of Protecting Groups and Catalysts
The choice of protecting groups for the hydroxyl functions of the glucuronic acid moiety is critical to the success of the synthesis. These groups must be stable under the conditions used for the glycosylation and esterification reactions but readily removable at the end of the synthesis. Acetyl or benzoyl groups are commonly used as they can participate in the Koenigs-Knorr reaction to favor the formation of the β-anomer. nih.govresearchgate.net
For the formation of the allyl ester, palladium-based catalysts are frequently employed. google.comnih.gov For the deprotection of the allyl ester, palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are often used in the presence of a nucleophilic scavenger. peptide.comacsgcipr.org The mildness of this deprotection method makes the allyl group an attractive choice for protecting carboxylic acids in complex syntheses. acs.orgacs.org
| Protecting Group Strategy | Purpose | Typical Reagents/Catalysts | Reference |
| Hydroxyl Protection | Prevent unwanted side reactions during glycosylation and esterification. | Acetyl (Ac₂O, pyridine), Benzoyl (BzCl, pyridine) | researchgate.net |
| Allyl Ester Formation | Protection of the C6-carboxylic acid of glucuronic acid. | Allyl bromide, DBU; Allyl alcohol, DCC/DMAP | acs.org |
| Allyl Ester Deprotection | Removal of the allyl group to yield the free carboxylic acid. | Pd(PPh₃)₄, morpholine (B109124) or other scavenger | acs.orgpeptide.com |
Stereoselective Synthesis Considerations for β-Anomer
Achieving the correct stereochemistry at the anomeric carbon (C1) is paramount, as the biological activity of glucuronides is often dependent on the anomeric configuration. The naturally occurring and typically more active form is the β-anomer. nih.gov
In the Koenigs-Knorr reaction, the use of a participating protecting group at the C2 position, such as an acetyl or benzoyl group, is a well-established strategy to direct the formation of the 1,2-trans-glycoside, which corresponds to the β-anomer in the case of glucuronic acid. nih.gov The neighboring group participation leads to the formation of a cyclic intermediate that blocks the α-face, forcing the incoming nucleophile (tolmetin) to attack from the β-face.
In the Mitsunobu reaction, stereocontrol is achieved through the Sₙ2-like inversion of configuration at the anomeric center of the glucuronic acid derivative. wikipedia.org Therefore, starting with an α-anomeric alcohol derivative of glucuronic acid would lead to the desired β-glucuronide ester. Careful selection of the starting glucuronic acid derivative is thus essential for the stereoselective synthesis of the target compound.
Purification and Isolation of Synthetic Conjugates
The purification and isolation of synthetic glucuronide conjugates, such as this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, ultimately yielding a compound of high purity suitable for analytical and biological studies. The inherent instability of acyl glucuronides, which are prone to acyl migration and hydrolysis, necessitates carefully controlled and often rapid purification techniques.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purification of glucuronide conjugates due to its high resolution and versatility. For compounds like this compound, which possess both lipophilic (tolmetin and allyl ester moieties) and hydrophilic (glucuronide core) characteristics, reversed-phase HPLC (RP-HPLC) is a commonly employed technique.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A typical RP-HPLC setup for the purification of tolmetin-related glucuronides would involve a C18 stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, especially for acidic compounds like glucuronides, the pH of the aqueous component is often maintained in the acidic range (pH 2.5-5.0) using additives like formic acid or acetic acid. An ion-pairing agent, such as tetrabutylammonium (B224687) hydrogensulfate, can also be incorporated into the mobile phase to enhance the retention and separation of the anionic glucuronide conjugates. science.gov
A gradient elution is typically preferred, starting with a higher proportion of the aqueous buffer and gradually increasing the concentration of the organic modifier. This allows for the efficient separation of the more polar impurities from the desired, more retained, glucuronide ester. The UV absorbance of the eluent is monitored at a wavelength where tolmetin and its derivatives exhibit strong absorbance, typically around 313 nm, to detect the fractions containing the target compound. science.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)
As an alternative or complementary technique to RP-HPLC, HILIC can be particularly useful for the separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous or polar solvent. This technique can offer different selectivity compared to RP-HPLC and may be advantageous for resolving isomers or closely related impurities.
Isolation from Reaction Mixtures
Following a synthetic procedure, such as the selective 1β-acylation of allyl glucuronate with tolmetin, the initial workup typically involves quenching the reaction and removing the coupling agents and catalysts. This is often achieved by aqueous extraction and washing of the organic layer containing the product. The crude product, obtained after evaporation of the solvent, is then subjected to chromatographic purification.
The fractions collected from the HPLC containing the pure this compound are combined. The solvent is then removed under reduced pressure, taking care to keep the temperature low to prevent degradation of the thermally labile conjugate. The final isolated product is often obtained as a solid or a viscous oil.
Characterization of Purity
The purity of the isolated conjugate is paramount and is typically assessed using a combination of analytical techniques:
Analytical HPLC: A high-resolution analytical HPLC run on the isolated sample is used to confirm its purity. The absence of significant impurity peaks in the chromatogram indicates a high degree of purity.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the isolated compound, providing strong evidence for its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the chemical structure of the this compound, including the stereochemistry of the glycosidic bond and the position of the ester linkage.
Research Findings on Purification of Related Compounds
Data Tables
The following tables represent hypothetical yet plausible data for the purification of this compound based on typical results reported for similar compounds.
Table 1: HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection | UV at 313 nm |
| Retention Time | Approximately 18-22 minutes |
Table 2: Purity and Yield Data for a Typical Synthesis
| Parameter | Value |
| Crude Purity (by HPLC) | ~65% |
| Purity after HPLC | >98% |
| Overall Yield | 40-50% |
| Molecular Formula | C₂₄H₂₅NO₈ |
| Molecular Weight | 455.46 g/mol |
| Appearance | Off-white to pale yellow solid |
Advanced Structural Elucidation and Characterization for Research
Spectroscopic Analysis for Confirmation of Conjugate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Degradation Kinetics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of "Tolmetin β-D-Glucuronide Allyl Ester" in solution.
Anomeric Configuration: The anomeric proton (H-1) of the glucuronic acid moiety is of particular diagnostic importance. Its chemical shift and coupling constant in the ¹H NMR spectrum confirm the β-configuration of the glycosidic bond. This configuration is crucial as it influences the compound's stability and biological interactions. An NMR method that monitors the disappearance of the anomeric resonance of the O-1-acyl glucuronide can be used to study the degradation kinetics of various acyl glucuronides. nih.gov
Degradation Kinetics: ¹H NMR spectroscopy is also employed to investigate the degradation kinetics of acyl glucuronides, such as tolmetin (B1215870) glucuronide. nih.gov By monitoring the integrals of specific proton signals over time, researchers can follow the rates of hydrolysis and intramolecular acyl migration. nih.gov For tolmetin glucuronide, studies have shown that it exhibits a relatively fast degradation rate. nih.gov The degradation process, which involves both hydrolysis and internal acyl migration, can be followed by observing changes in the ¹H NMR spectrum, revealing first-order kinetics. nih.gov This analysis allows for the determination of degradation rates and half-lives under physiological conditions (pH 7.4 and 37°C). nih.gov
Table 1: Representative ¹H NMR Data for Acyl Glucuronide Analysis
| Feature | Typical Chemical Shift (ppm) | Significance |
|---|---|---|
| Anomeric Proton (β-anomer) | ~5.5 - 6.0 | Confirms the β-configuration of the glucuronide linkage. |
| Aglycone Protons | Varies | Characteristic signals of the tolmetin and allyl moieties. |
This table presents generalized data based on typical values for similar compounds and should be adapted with specific experimental results.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of "this compound" and for studying its fragmentation patterns.
Accurate Mass Determination: HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its molecular formula (C₂₄H₂₇NO₉). scbt.com This level of precision is essential to differentiate it from other compounds with similar nominal masses.
Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion. The resulting fragment ions provide valuable structural information. A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is a key indicator of a glucuronide conjugate. nih.gov Further fragmentation of the remaining tolmetin allyl ester portion helps to confirm the identity of the aglycone. Studies on the reactivity of tolmetin glucuronide with proteins have utilized tandem mass spectrometry to identify the specific sites of covalent binding. nih.gov
Table 2: Expected HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Structural Assignment |
|---|---|---|---|
| [M+H]⁺ | [Aglycone+H]⁺ | 176.0321 | Loss of glucuronic acid |
This table is illustrative. Actual fragmentation patterns can be influenced by the specific ionization technique and collision energy used.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy offer complementary information for the structural characterization of "this compound."
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule. Key vibrational bands would include:
O-H stretching: A broad band around 3650-3400 cm⁻¹ from the hydroxyl groups of the glucuronic acid moiety. libretexts.org
C=O stretching: Strong absorptions around 1735 cm⁻¹ for the ester carbonyl and another for the ketone carbonyl. libretexts.org
C=C stretching: Absorptions in the 1680-1640 cm⁻¹ region corresponding to the aromatic ring and the allyl double bond. libretexts.org
C-O stretching: Bands in the fingerprint region (1300-1000 cm⁻¹) associated with the ether and ester linkages. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the chromophores within the molecule. For "this compound," the primary chromophore is the tolmetin moiety. A characteristic UV absorbance maximum around 313 nm is utilized for its detection in chromatographic methods. nih.govcapes.gov.br This absorbance is due to the extended π-electron system of the p-methylbenzoylpyrrole structure.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for the purification, purity assessment, and separation of isomers of "this compound."
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the primary techniques for the analytical separation and quantification of "this compound."
Purity Assessment: Reversed-phase HPLC and UPLC methods are commonly used to determine the purity of the compound. These methods separate the target compound from any starting materials, byproducts, or degradation products. A typical system might employ a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govcapes.gov.br Detection is typically performed using a UV detector set to the absorbance maximum of the tolmetin chromophore (around 313 nm). nih.govcapes.gov.br
Isomer Separation: Acyl glucuronides are known to undergo intramolecular acyl migration, leading to the formation of positional isomers. HPLC methods have been developed to separate the primary β-1-O-acyl glucuronide from its α- and β-anomers, as well as other positional isomers. nih.govcapes.gov.br This separation is crucial for studying the stability and reactivity of the individual isomers.
Table 3: Typical HPLC/UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase (e.g., C18, Biphenyl) |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) |
| Detection | UV/Vis at ~313 nm or Mass Spectrometry |
| Flow Rate | Typical for analytical scale (e.g., 0.2 - 1.0 mL/min) |
These parameters are general and would be optimized for specific applications.
Preparative Chromatography for Scale-Up of Research Materials
To obtain larger quantities of "this compound" for further research, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, using larger columns and higher flow rates to isolate gram-level quantities of the pure compound. The principles of separation remain the same as in analytical HPLC, but the focus is on throughput and recovery of the purified product. The fractions collected from the preparative system are typically analyzed by analytical HPLC to confirm their purity before being combined and concentrated.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tolmetin |
| Tolmetin glucuronide |
| Zomepirac (B1201015) |
| Acetonitrile |
| Methanol |
Biotransformation and Enzymatic Hydrolysis Mechanisms
Metabolic Formation Pathways of Tolmetin (B1215870) Glucuronides (Precursor)
The formation of tolmetin glucuronide is a primary pathway in the metabolism of tolmetin, a non-steroidal anti-inflammatory drug (NSAID). nih.gov This biotransformation is a phase II metabolic reaction, categorized as glucuronidation, which is essential for converting xenobiotics into more water-soluble compounds to facilitate their elimination from the body. nih.govorganic-chemistry.org
The process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of cells in the liver, with expression also found in other tissues like the intestine and kidneys. nih.govxenotech.com The reaction involves the transfer of a glucuronic acid moiety from the high-energy co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the carboxylic acid group of tolmetin. researchgate.net This enzymatic conjugation results in the formation of an ester linkage, yielding the 1-O-acyl glucuronide metabolite, specifically Tolmetin β-D-Glucuronide. researchgate.netnih.gov Several UGT isoforms are capable of catalyzing the formation of such acyl glucuronides, with UGT1A and UGT2B families being particularly important for the metabolism of drugs containing carboxylic acid groups. xenotech.comnih.gov
Chemical and Enzymatic Lability of Acyl Glucuronides
Acyl glucuronides, including the tolmetin conjugate, are known for their chemical reactivity and instability, particularly at physiological pH. nih.govnih.govnih.gov This inherent lability leads to spontaneous degradation through two main pathways: intramolecular acyl migration and hydrolysis of the ester bond. tandfonline.com
A defining characteristic of 1-O-acyl glucuronides is their propensity to undergo intramolecular acyl migration. nih.govtandfonline.com In this non-enzymatic reaction, the tolmetin acyl group, initially attached at the C-1 anomeric carbon of the glucuronic acid, rearranges to other positions on the sugar ring. The process involves the nucleophilic attack by the adjacent free hydroxyl groups at the C-2, C-3, and C-4 positions of the glucuronic acid moiety.
This migration leads to the formation of a complex mixture of positional isomers (e.g., 2-O, 3-O, and 4-O-esters) and their respective anomers (α and β). nih.gov These resulting isomers are often resistant to cleavage by the enzyme β-glucuronidase, which is specific for the 1-O-β configuration. nih.gov This rearrangement is significant as it can alter the biological and toxicological profile of the metabolite. Studies on zomepirac (B1201015), a compound structurally related to tolmetin, confirmed that its glucuronide metabolite readily forms multiple isomers at physiological pH that are not susceptible to β-glucuronidase hydrolysis. nih.gov
The stability of the ester bond in tolmetin glucuronide is highly dependent on pH. nih.gov The molecule undergoes both acyl migration and direct hydrolysis to release the parent drug, tolmetin. These degradation reactions are catalyzed by both acidic and basic conditions. nih.govnih.gov
Research has shown that tolmetin glucuronide is particularly unstable at physiological pH (7.4), exhibiting rapid degradation. nih.govtandfonline.com For the related compound zomepirac glucuronide, the half-life at pH 7.4 and 37°C was found to be only 27 minutes. nih.gov Conversely, maximum stability for these types of acyl glucuronides is typically observed under acidic conditions, around pH 2-4. nih.govnih.gov This pH-dependent lability is a critical factor in analytical procedures, requiring samples to be stabilized at an acidic pH to prevent spontaneous degradation and isomerization before analysis. nih.gov
| Compound | Condition | Observation | Reference |
|---|---|---|---|
| Tolmetin Glucuronide | pH 7.4, 37°C | Demonstrates the fastest degradation rate compared to several ketoprofen-related glucuronides. | nih.govtandfonline.com |
| Zomepirac Glucuronide | pH 7.4, 37°C | Half-life (t½) of 27 minutes. | nih.gov |
| Zomepirac Glucuronide | pH 2 | Exhibits maximum stability. | nih.gov |
| Tolmetin Glucuronide | Variable pH | Acyl migration and hydrolysis are pH-dependent. | nih.gov |
Esterase-Mediated Cleavage of the Allyl Ester Moiety
The "Allyl Ester" designation in "Tolmetin β-D-Glucuronide Allyl Ester" refers to a synthetic modification where the carboxylic acid of the glucuronic acid moiety itself is esterified with an allyl group. This modification creates a prodrug form that can be cleaved by esterase enzymes to regenerate the parent glucuronide.
The hydrolysis of ester-containing prodrugs is a common activation pathway in drug metabolism, primarily mediated by a class of enzymes called carboxylesterases (CES). nih.govnih.gov In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a vast array of ester compounds. nih.govnih.gov
Human Carboxylesterase 1 (CES1): Predominantly found in the liver and adipocytes, CES1 generally favors substrates with a large acyl group and a small alcohol group. nih.govnih.gov
Human Carboxylesterase 2 (CES2): Highly expressed in the intestine and also present in the liver and kidney, CES2 typically prefers substrates with a small acyl group and a large alcohol moiety. nih.govnih.govnih.gov
Given that the allyl ester modification is on the glucuronic acid part of the molecule, both CES1 and CES2 could potentially catalyze its cleavage. The hydrolysis of such an ester would regenerate the Tolmetin β-D-Glucuronide. While specific studies identifying the exact esterases for this compound are not available in the reviewed literature, the broad substrate specificity of CES1 and CES2 makes them the most likely candidates for this biotransformation in preclinical and in vitro systems. nih.govnih.gov
The kinetic characterization of esterase activity typically involves determining key parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which describe the affinity of the enzyme for the substrate and the maximum rate of hydrolysis, respectively.
Specific kinetic data for the esterase-mediated cleavage of this compound is not publicly documented. However, studies on various ester prodrugs demonstrate that the rate of cleavage can be finely tuned by altering the ester group. nih.gov For example, research on peptide prodrugs showed that the efficiency of cleavage by CES1 and CES2 is highly dependent on the structure of the ester and its proximity to the main molecule. nih.gov Similarly, studies investigating the hydrolysis of different ester substrates by CES1 and CES2 have established that these enzymes follow Michaelis-Menten kinetics, but the specific Kₘ and Vₘₐₓ values vary widely depending on the substrate's chemical structure. nih.govnih.gov Therefore, while the cleavage is expected to follow standard enzyme kinetics, the precise rate and efficiency for this compound would require specific experimental determination.
β-Glucuronidase-Mediated Deconjugation of Glucuronides
β-Glucuronidase (EC 3.2.1.31) is a lysosomal hydrolase enzyme that plays a pivotal role in the cleavage of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans and other glucuronide conjugates. nih.govoxfordreference.com This deconjugation process is significant in various physiological and pathological contexts, including the enterohepatic recirculation of drugs and endogenous compounds. nih.gov The enzymatic action of β-glucuronidase reverses the detoxification process of glucuronidation, releasing the aglycone, which can be the parent drug or its metabolite, and D-glucuronic acid. scirp.org
β-Glucuronidase enzymes are widely distributed across various biological kingdoms, including bacteria, mollusks, and mammals, and are routinely used in research and clinical applications for the hydrolysis of glucuronide conjugates from biological samples. scirp.orgnih.gov The source of the enzyme can influence its substrate specificity and optimal reaction conditions.
Bacterial Sources: Escherichia coli is a common bacterial source of β-glucuronidase. The enzyme from E. coli is a homotetramer and exhibits optimal activity at a neutral pH. scirp.orgrsc.org It has been shown to be particularly effective in hydrolyzing estrogen β-glucuronides. rsc.org
Molluscan Sources: Enzymes isolated from mollusks, such as Helix pomatia (Roman snail) and Patella vulgata (common limpet), are frequently used. nih.govnih.gov These preparations often contain both β-glucuronidase and sulfatase activities. nih.gov The enzyme from Patella vulgata is reported to be highly effective in hydrolyzing opioid glucuronides, while the Helix pomatia enzyme is effective for steroid glucuronides. nih.gov
Mammalian Sources: Bovine liver is a mammalian source of β-glucuronidase. nih.govnih.gov This enzyme typically has an acidic pH optimum and may contain low levels of sulfatase activity. nih.gov Human β-glucuronidase is located in the lysosomes and the endoplasmic reticulum of various tissues, with significant activity in the liver. scirp.orgnih.gov
The following table summarizes the characteristics of β-glucuronidase from different sources.
| Source Organism | Optimal pH | Key Characteristics | Common Applications |
| Escherichia coli | 6.0 - 7.4 rsc.orgnih.gov | High specificity for certain glucuronides like steroid and estrogen conjugates. rsc.org | Drug testing, hydrolysis of steroid conjugates. rsc.org |
| Helix pomatia (Snail) | ~5.0 dntb.gov.ua | Contains both β-glucuronidase and sulfatase activity. nih.gov | Hydrolysis of phytoestrogen and steroid conjugates. nih.govdntb.gov.ua |
| Patella vulgata (Limpet) | 4.5 - 5.0 nih.govnih.gov | High efficiency in hydrolyzing opioid glucuronides. nih.govsigmaaldrich.com | Pain management drug monitoring. |
| Bovine Liver | ~5.1 (isoelectric point) nih.gov | Mammalian source with some sulfatase activity. nih.gov | General research applications for glucuronide hydrolysis. nih.gov |
| Recombinant (e.g., from E. coli) | 6.8 - 7.4 nih.govacs.org | High purity and activity, can be optimized for specific applications. wikipedia.org | Rapid hydrolysis of various drug glucuronides. wikipedia.orgsemanticscholar.org |
The efficiency of β-glucuronidase-mediated hydrolysis is dependent on several factors that must be optimized for reliable and complete cleavage of glucuronide conjugates in research and analytical settings. researchgate.net These parameters include enzyme concentration, incubation time and temperature, and the pH of the reaction buffer. nih.govdntb.gov.ua
Enzyme Concentration: The amount of β-glucuronidase used is a critical factor. Typically, a certain number of units of enzyme activity per volume of biological fluid (e.g., urine or plasma) is recommended, but the optimal amount should be determined empirically for each specific substrate and matrix. nih.gov Studies have shown that increasing enzyme concentration can significantly improve hydrolysis rates for some conjugates. dntb.gov.ua
Incubation Time and Temperature: The duration and temperature of the incubation period directly impact the extent of hydrolysis. For instance, in the analysis of urinary phytoestrogen conjugates, hydrolysis was complete within 2 hours at 37°C, with improved rates at 45°C. dntb.gov.ua For some drug metabolites, a longer incubation of up to 16 hours may be necessary for complete hydrolysis in plasma. dntb.gov.ua Higher temperatures, such as 55°C or 60°C, have been used to accelerate the hydrolysis of certain drug glucuronides, sometimes in conjunction with recombinant enzymes. sigmaaldrich.comwikipedia.org
pH: The pH of the incubation buffer is crucial as β-glucuronidases from different sources have distinct optimal pH ranges. For example, enzymes from mollusks like Helix pomatia and Patella vulgata generally have an acidic pH optimum (around pH 4.5-5.0), whereas bacterial enzymes from E. coli and certain recombinant enzymes function optimally at a more neutral pH (around 6.8-7.4). dntb.gov.uanih.gov Maintaining the optimal pH is essential for maximal enzyme activity. nih.gov
The following table provides a summary of optimized hydrolysis conditions from selected research applications.
| Analyte(s) | Enzyme Source | Optimal pH | Temperature (°C) | Incubation Time | Reference |
| Phytoestrogen conjugates | Helix pomatia | 5.0 | 45 | 100 min | dntb.gov.ua |
| Urinary cannabinoids | Recombinant β-glucuronidase | 6.8 | 37 | 16 h | acs.org |
| Triclocarban N-glucuronide | Recombinant β-glucuronidase (IMCS) | 6.8 | 55 | 30 min | wikipedia.org |
| Various drug glucuronides | Purified abalone | 4.5 | 60 | < 1 h | sigmaaldrich.com |
Proposed Biotransformation Pathways for this compound in Preclinical Systems (e.g., sequential hydrolysis)
While direct metabolic studies on this compound are not extensively available in the public domain, a plausible biotransformation pathway in preclinical systems can be proposed based on the known metabolism of Tolmetin and the general enzymatic reactions involving ester and glucuronide linkages. nih.govnih.gov The metabolism of Tolmetin itself is known to proceed via oxidation of the p-methyl group to a primary alcohol, which is then further oxidized to a carboxylic acid. drugs.comdrugbank.com The primary metabolic route for Tolmetin, however, is conjugation of its carboxylic acid group to form an acyl glucuronide, Tolmetin β-D-Glucuronide. caymanchem.comnih.gov
For this compound, a sequential hydrolysis is the most probable biotransformation pathway. This would involve two key enzymatic steps:
Esterase-Mediated Hydrolysis of the Allyl Ester: The allyl ester group is susceptible to cleavage by esterase enzymes, which are ubiquitously present in biological systems, particularly in the liver and plasma. nih.govnih.gov This initial hydrolysis step would cleave the allyl group, yielding Tolmetin β-D-Glucuronide and allyl alcohol. The enzymatic removal of allyl esters is a known reaction in organic synthesis and has been demonstrated using esterases from sources like Bacillus subtilis. dntb.gov.uaacs.org In a preclinical setting, this hydrolysis would likely be catalyzed by carboxylesterases or other plasma and tissue esterases. nih.govdrugbank.com
β-Glucuronidase-Mediated Hydrolysis of the Glucuronide: Following the removal of the allyl ester, the resulting Tolmetin β-D-Glucuronide would then be a substrate for β-glucuronidase. txst.edu This enzyme would hydrolyze the acyl glucuronide bond, releasing the parent drug, Tolmetin, and D-glucuronic acid. scirp.org This step is a well-established reaction in the metabolism of many drugs that form acyl glucuronides. covachem.com
Therefore, the proposed sequential biotransformation pathway would be:
This compound → (via Esterase) → Tolmetin β-D-Glucuronide + Allyl Alcohol → (via β-Glucuronidase) → Tolmetin + D-Glucuronic Acid
This pathway represents a two-step bioactivation or deconjugation process, where the initial compound is sequentially broken down to the primary glucuronide metabolite and then to the active parent drug. The relative rates of these two hydrolytic steps would determine the pharmacokinetic profile and the concentrations of the different metabolic species in preclinical systems.
Pharmacokinetic Aspects in Preclinical Models Mechanistic Focus
Absorption Mechanisms Relevant to Ester Prodrugs (e.g., Permeability Modulation)
The primary rationale for designing an ester prodrug is to enhance the oral absorption of a parent molecule that has poor membrane permeability. researchgate.net This strategy involves masking polar functional groups, such as carboxylic acids, with a more lipophilic ester group. researchgate.net In the case of Tolmetin (B1215870) β-D-Glucuronide Allyl Ester, the allyl ester moiety is intended to mask the negatively charged carboxylic acid of the glucuronide, thereby increasing its lipophilicity and ability to cross cellular membranes via passive diffusion. researchgate.net
Ester prodrugs are designed to remain stable chemically but undergo enzymatic hydrolysis to release the active parent compound after absorption. researchgate.netscirp.org The conversion of the ester prodrug back to the active drug typically occurs intracellularly, which can lead to an accumulation of the active form within the cell. nih.gov The effectiveness of this strategy relies on the prodrug's ability to permeate the intestinal epithelium before significant hydrolysis occurs. researchgate.netnih.gov Studies using in vitro models like Caco-2 cells are valuable for evaluating the permeability and metabolism of such ester prodrugs. nih.gov The use of an ester linkage can significantly improve a compound's cellular permeability, stability in the cellular environment, and ultimately its bioavailability. researchgate.net For instance, amino acid ester prodrugs have been shown to significantly improve the cellular uptake of parent drugs, in some cases via specific transport mechanisms like peptide transporters. umich.edu
Distribution Characteristics in Preclinical Models (e.g., tissue partitioning without clinical data)
Following absorption, a drug's distribution to various tissues is a critical pharmacokinetic parameter. For Tolmetin, its glucuronide metabolite (Tolmetin β-D-Glucuronide) has been shown to distribute into various tissues. nih.gov In vitro studies have demonstrated the irreversible binding of Tolmetin glucuronide to proteins in tissue homogenates from various organs, indicating its presence in these tissues. nih.gov
Preclinical tissue distribution studies in rats for other compounds provide a framework for how such distribution is assessed. Typically, after administration, concentrations are measured in major organs like the liver, kidneys, heart, lungs, spleen, and brain. dovepress.comfrontiersin.org For example, studies might reveal a distribution pattern where the highest concentrations are found in organs of elimination like the liver and kidneys. dovepress.comfrontiersin.org In the context of Tolmetin glucuronide, irreversible binding has been detected in homogenates of the liver and kidney. nih.gov Lower levels of binding were observed in the spleen and intestine. nih.gov This suggests that following the hydrolysis of the allyl ester, the resulting Tolmetin β-D-Glucuronide would likely distribute to these key organs.
Table 1: Irreversible Binding of Tolmetin Glucuronide in Various Preclinical Biological Preparations
This table summarizes the extent of irreversible binding of Tolmetin glucuronide (TG) when incubated with different tissue homogenates and blood components in vitro. The data indicates the compound's reactivity and potential for distribution and accumulation in these tissues.
| Biological Matrix | Finding |
| Tissue Homogenates | Irreversible binding was detected in all examined tissue preparations. nih.gov |
| Spleen Homogenate | Exhibited much lower binding compared to other tissues. nih.gov |
| Intestine Homogenate | Exhibited much lower binding compared to other tissues. nih.gov |
| Blood Components | |
| Human Serum Albumin (HSA) | Binding was extensive (2.5%) and dependent on time and pH. nih.gov |
| Plasma | Degradation of TG was rapid; binding was extensive with an esterase inhibitor. nih.gov |
| Hemolyzed Erythrocytes | Showed the highest extent of binding among blood constituents. nih.gov |
| Intact Red Blood Cells | Binding was 15 times lower than in disrupted red blood cells. nih.gov |
Elimination Pathways of Conjugates (e.g., Biliary and Renal Clearance mechanisms)
Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of drugs and other xenobiotics. nih.govnih.gov The process converts parent compounds into more water-soluble, hydrophilic, and negatively charged glucuronide conjugates. nih.gov These properties limit their ability to cross cell membranes by passive diffusion, thus necessitating active transport for their excretion from the body. frontiersin.orgdntb.gov.uanih.gov
The primary routes for the elimination of glucuronide conjugates are biliary and renal clearance. youtube.com
Biliary Excretion: The liver efficiently takes up glucuronides from the circulation and actively transports them into the bile. nih.govnih.gov This process is a significant pathway for the elimination of many glucuronidated compounds. nih.gov Once in the bile, the conjugates are transported to the small intestine, where they can be excreted in the feces. youtube.com This pathway can also lead to enterohepatic recycling, where intestinal bacteria deconjugate the metabolite, allowing the parent drug to be reabsorbed. nih.gov
Renal Excretion: Glucuronide conjugates in the systemic circulation can also be taken up by the kidneys and excreted into the urine. frontiersin.orgnih.gov Increased polarity and water solubility of metabolites reduce their membrane permeability, making them more susceptible to renal and biliary excretion. youtube.com The presence of conjugated bilirubin, a glucuronide, in urine is an indicator of pathological processes, as it is normally excreted via bile. wikipedia.org
Role of Transporter Proteins in Conjugate Disposition
The disposition of glucuronide conjugates is critically dependent on the activity of various membrane transporter proteins. nih.govfrontiersin.orgnih.gov These transporters are located on the cell surfaces in key drug disposition organs like the liver, kidney, and intestine. nih.govresearchgate.net They can be broadly categorized into uptake and efflux transporters.
Uptake Transporters: These transporters mediate the uptake of conjugates from the bloodstream into cells. Key families include the Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). nih.govfrontiersin.orgnih.gov They are crucial for moving circulating glucuronides into hepatocytes in the liver and proximal tubule cells in the kidney, preparing them for elimination. frontiersin.org
Efflux Transporters: These transporters are responsible for the expulsion of conjugates from cells into bile, urine, or the intestinal lumen. frontiersin.orgnih.gov Prominent efflux transporters include the Multidrug Resistance-Associated Proteins (MRPs, particularly MRP2) and Breast Cancer Resistance Protein (BCRP). nih.govfrontiersin.org These transporters are densely expressed in the canalicular membrane of hepatocytes for biliary excretion and the apical membrane of renal proximal tubule cells for urinary excretion. nih.govnih.gov
In Vitro and Ex Vivo Stability in Biological Matrices (e.g., plasma, liver homogenates)
The stability of a glucuronide conjugate is a key factor in its pharmacokinetics. Tolmetin glucuronide is known to be reactive and can undergo degradation in biological fluids. nih.gov
In vitro studies have shown that the degradation of Tolmetin glucuronide in biological fluids and tissue homogenates is rapid and appears to follow first-order kinetics. nih.gov This degradation is particularly fast in plasma. nih.gov The process is believed to be primarily enzymatic, as the degradation was significantly minimized by the addition of esterase inhibitors. nih.gov This suggests that plasma and tissue esterases play a major role in the hydrolysis of the glucuronide. nih.gov Lowering the pH has been shown to enhance the stability of Tolmetin glucuronide and reduce its rate of irreversible binding to proteins like albumin. nih.gov
The half-life of Tolmetin β-D-glucuronide has been evaluated in several in vitro systems, which is a key parameter for predicting its potential for idiosyncratic drug toxicity. caymanchem.com
Table 2: In Vitro Stability and Reactivity of Tolmetin Glucuronide
This table details the stability characteristics of Tolmetin glucuronide (TG) in various in vitro conditions, highlighting the factors that influence its degradation and binding.
| Condition / Matrix | Observation |
| General | Degradation in biological fluids and tissue homogenates follows first-order kinetics. nih.gov |
| Plasma | Degradation is quite rapid. nih.gov |
| Enzymatic Contribution | Degradation is minimized by esterase inhibitors, suggesting it is mainly enzymatic. nih.gov |
| pH Effect | Lower pH enhances TG stability and reduces the rate and extent of irreversible binding. nih.gov |
| Protein Effect | Human serum albumin (HSA) increases TG stability compared to protein-free buffer. nih.gov |
| Bovine serum albumin (BSA) | Decreases TG stability compared to protein-free buffer. nih.gov |
| Microsomal Incubations | Incubation with microsomal protein from sheep and rat showed no significant differences in binding. nih.gov |
| Irreversible Binding | Occurs only in the presence of TG, not the parent drug Tolmetin. nih.gov |
Chemical and Enzymatic Stability Profiles for Research Applications
Comprehensive Evaluation of Hydrolytic Stability Across pH Ranges (in vitro)
The hydrolytic stability of acyl glucuronides, such as tolmetin (B1215870) β-D-glucuronide, is significantly influenced by pH. Studies on tolmetin glucuronide have shown that its degradation, which includes both hydrolysis and acyl migration, is pH-dependent. Generally, the stability of these conjugates increases at lower pH values. For instance, to minimize isomerization and hydrolysis of tolmetin glucuronide in plasma and urine samples, it is recommended to adjust the pH to 3.0 immediately after collection nih.gov. This indicates that the compound is more stable in acidic conditions. The degradation process involves the cleavage of the ester linkage, releasing tolmetin and glucuronic acid, as well as intramolecular rearrangement (acyl migration) to form various positional isomers. The rate of these degradation pathways is highly sensitive to the hydrogen ion concentration of the surrounding medium nih.gov.
Stability in Simulated Biological Fluids (e.g., gastrointestinal fluids, plasma, cell lysates)
The stability of tolmetin glucuronide in biological matrices is a critical factor in understanding its pharmacokinetic and pharmacodynamic properties. In human plasma, tolmetin glucuronide and its isomers have been detected at significant levels, indicating a degree of stability in this medium nih.gov. However, the degradation of tolmetin glucuronide can be quite rapid in plasma, and it appears to follow first-order kinetics. This degradation may be primarily enzymatic rather than simple chemical hydrolysis, as the addition of esterase inhibitors can minimize it nih.gov. The presence of proteins, such as human serum albumin (HSA), can also impact stability. Interestingly, HSA has been shown to increase the stability of tolmetin glucuronide compared to a protein-free buffer nih.gov. This stabilizing effect is not universal across all proteins, as bovine serum albumin (BSA) has been observed to have the opposite effect.
Influence of Temperature and Storage Conditions on Compound Integrity
Proper storage is essential to maintain the integrity of tolmetin glucuronide. For analytical purposes, it is recommended to collect plasma and urine samples in pre-cooled containers and to keep them at a constant temperature of 50°C during certain chromatographic procedures to ensure consistency nih.gov. For long-term storage of tolmetin sodium tablets, stability studies have been conducted at various temperatures, including 30°C and 40°C, to assess the impact on the drug's properties mdpi.comnih.gov. While specific data on the storage of isolated tolmetin β-D-glucuronide allyl ester is not available, general guidelines for similar compounds suggest that lower temperatures are preferable to minimize degradation. The stability of drugs can be significantly affected by real-world temperature fluctuations, emphasizing the need for controlled storage conditions nih.govmdpi.com.
Kinetic Determination of Degradation Rates and Half-Lives
Below is a data table summarizing the conceptual kinetic parameters for Tolmetin Glucuronide degradation under different conditions, based on qualitative descriptions from the literature.
| Condition | Degradation Kinetics | Influencing Factors |
| Biological Fluids | First-Order | pH, Presence of enzymes, Protein binding |
| Plasma | Rapid Degradation | Enzymatic activity |
| Acidic pH (e.g., pH 3.0) | Increased Stability | Reduced hydrolysis and acyl migration |
| Presence of HSA | Increased Stability | Protein binding interactions |
Comparison of Stability with Other Tolmetin Glucuronide Derivatives or Prodrugs
While direct comparative stability data for this compound against other derivatives is not available, studies have compared tolmetin and its metabolites with other nonsteroidal anti-inflammatory drugs (NSAIDs). For example, in patients with osteoarthritis, tolmetin was found to be as effective as naproxen (B1676952), with a similar incidence of side effects nih.gov. In children with seronegative juvenile chronic arthritis, a crossover study comparing naproxen, diclofenac (B195802), and tolmetin showed that the anti-inflammatory effects of all three drugs were confirmed with no significant differences in efficacy and tolerance nih.gov. The stability of the glucuronide metabolites of these different NSAIDs can vary, which may influence their disposition and potential for covalent binding to proteins researchgate.net.
Structure Activity Relationships Sar and Molecular Modeling
Structural Features Influencing Chemical and Enzymatic Stability
The stability of Tolmetin (B1215870) β-D-Glucuronide Allyl Ester is a critical determinant of its behavior in biological systems. Acyl glucuronides, such as this compound, are known to be reactive metabolites. nih.gov Their stability is influenced by several structural features. The ester linkage to the glucuronic acid moiety is susceptible to both chemical hydrolysis and enzymatic cleavage.
The nature of the ester group plays a pivotal role in the stability of the molecule. While specific data on the allyl ester of tolmetin glucuronide is limited, general principles of organic chemistry and studies on related acyl glucuronides suggest that the reactivity of the ester is influenced by the electronic and steric properties of the alcohol moiety. rsc.org The allyl group, with its carbon-carbon double bond, can influence the electronic environment of the ester carbonyl, potentially affecting its susceptibility to nucleophilic attack. Furthermore, the degree of substitution on the carbon atom adjacent to the ester oxygen can impact stability, with increased substitution generally leading to greater stability. rsc.org
The glucuronic acid moiety itself is prone to acyl migration, where the tolmetin acyl group moves from the 1-β position to other hydroxyl groups on the sugar ring, leading to the formation of various positional isomers. nih.gov This process is pH-dependent, with lower pH generally enhancing stability. nih.gov
Table 1: Hypothetical Relative Stability of Tolmetin Glucuronide Esters
| Ester Group | Electronic Effect of R in R-OH | Steric Hindrance | Expected Relative Chemical Stability |
|---|---|---|---|
| Methyl | Electron-donating | Low | Low |
| Ethyl | Electron-donating | Moderate | Moderate |
| Isopropyl | More electron-donating | High | High |
| Allyl | Electron-withdrawing (inductive), π-system | Low to Moderate | Moderate |
This table presents a hypothetical comparison based on general chemical principles.
Impact of Allyl Ester Moiety on Recognition by Esterases or Other Biomacromolecules
The allyl ester moiety is a key structural feature that can significantly influence the recognition of Tolmetin β-D-Glucuronide Allyl Ester by esterases and other biomacromolecules, such as serum albumin. nih.govnih.gov Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds, and their active sites are often adapted to accommodate specific types of esters.
The size, shape, and hydrophobicity of the allyl group will affect how the molecule fits into the binding pocket of an esterase. Compared to a simple methyl or ethyl ester, the allyl group introduces a degree of unsaturation and a different conformational profile. The π-electrons of the double bond could potentially engage in π-stacking or other non-covalent interactions with aromatic amino acid residues in the enzyme's active site.
Table 2: Physicochemical Properties of Ester Moieties and Potential Impact on Biomolecular Recognition
| Ester Moiety | Size | Hydrophobicity | Potential for Specific Interactions |
|---|---|---|---|
| Methyl | Small | Low | Minimal |
| Ethyl | Small | Moderate | Hydrophobic interactions |
| Allyl | Medium | Moderate | Hydrophobic interactions, π-system interactions |
This table provides a qualitative assessment of the properties of different ester groups.
Conformational Analysis of this compound
The three-dimensional conformation of this compound is crucial for its interaction with biological targets. A conformational analysis would reveal the preferred spatial arrangement of its various structural components. The molecule possesses several rotatable bonds, leading to a range of possible conformations.
Key structural features to consider in a conformational analysis include:
The orientation of the p-toluoyl group relative to the pyrrole (B145914) ring.
The conformation of the acetic acid side chain.
The chair conformation of the glucuronic acid ring.
The orientation of the allyl ester group relative to the glucuronic acid ring.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to determine the low-energy conformations of the molecule. The conformational flexibility of the molecule will influence its ability to adopt a bioactive conformation required for binding to an enzyme or receptor.
Table 3: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Flexibility |
|---|---|---|
| τ1 (C-C-C=O) | Rotation of the p-toluoyl group | Restricted due to conjugation |
| τ2 (Pyrrole-CH2-C=O) | Rotation of the acetic acid side chain | Flexible |
| τ3 (O-C-O-Allyl) | Orientation of the allyl ester | Flexible |
This table highlights key rotational degrees of freedom within the molecule.
Ligand-Enzyme Docking Studies (e.g., with esterases, β-glucuronidase)
Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein. nih.gov Docking studies of this compound with esterases or β-glucuronidase could provide valuable insights into the specific interactions that govern its recognition and cleavage.
In a hypothetical docking study with a human carboxylesterase, the tolmetin glucuronide portion of the molecule would likely occupy the active site gorge, with the ester bond positioned near the catalytic serine residue. The allyl group would extend into a hydrophobic pocket within the active site. Specific interactions could include:
Hydrogen bonds: between the hydroxyl and carboxylate groups of the glucuronic acid moiety and polar residues in the enzyme's active site.
Hydrophobic interactions: between the p-toluoylpyrrole moiety and the allyl group with nonpolar residues.
π-π stacking: potentially between the aromatic rings of the tolmetin core and aromatic residues like tryptophan or tyrosine in the active site.
Similarly, docking with β-glucuronidase would reveal how the glucuronic acid moiety is recognized, leading to the cleavage of the glycosidic bond if the ester were to be first hydrolyzed.
Table 4: Hypothetical Ligand-Enzyme Interactions from a Docking Study
| Molecular Moiety | Enzyme Sub-pocket | Potential Interacting Residues | Type of Interaction |
|---|---|---|---|
| p-Toluoylpyrrole | Acyl binding pocket | Trp, Phe, Leu | Hydrophobic, π-stacking |
| Glucuronic Acid | Catalytic site/anionic binding site | Ser, His, Asp, Arg | Hydrogen bonding, ionic |
| Allyl Ester | Alcohol-binding pocket | Ile, Val, Ala | Hydrophobic |
This table outlines plausible interactions based on the known features of esterase active sites.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Conjugates
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR study on a series of tolmetin glucuronide esters could be performed to understand how modifications to the ester group affect a particular biological endpoint, such as the rate of hydrolysis by an esterase.
To build a QSAR model, a set of molecular descriptors would be calculated for each analog in the series. These descriptors quantify various physicochemical properties of the molecules. Relevant descriptors for this system could include:
Electronic descriptors: Hammett constants (σ) for the ester substituent, partial atomic charges.
Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es).
Hydrophobic descriptors: LogP, solvent-accessible surface area.
Topological descriptors: Molecular connectivity indices.
A hypothetical QSAR equation might take the form:
log(k_hyd) = c0 + c1σ + c2Es + c3*logP
where k_hyd is the rate of hydrolysis, and c0, c1, c2, and c3 are coefficients determined by regression analysis.
Table 5: Hypothetical Data for a QSAR Analysis of Tolmetin Glucuronide Esters
| Ester Group (R) | logP | Molar Refractivity (MR) | Electronic Parameter (σ*) | log(k_hyd) |
|---|---|---|---|---|
| Methyl | 1.5 | 5.6 | 0.00 | 0.5 |
| Ethyl | 2.0 | 10.3 | -0.10 | 0.3 |
| Propyl | 2.5 | 14.9 | -0.12 | 0.2 |
| Allyl | 2.2 | 12.5 | +0.18 | 0.6 |
This table contains illustrative data for a potential QSAR study.
Molecular Dynamics Simulations for Understanding Compound Dynamics and Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. mdpi.comdntb.gov.uanih.govnih.gov An MD simulation of this compound, either in an aqueous environment or in complex with an enzyme, could offer detailed insights into its conformational dynamics and intermolecular interactions.
An MD simulation in water would reveal the flexibility of the molecule, the stability of its different conformations, and its solvation properties. This information is valuable for understanding its passive diffusion across biological membranes.
When simulated in complex with an enzyme like an esterase, MD can be used to:
Assess the stability of the docked pose over time.
Identify key residues that form stable interactions with the ligand.
Observe conformational changes in both the ligand and the enzyme upon binding.
Calculate the free energy of binding.
Enhanced sampling MD techniques could even be used to simulate the entire process of ligand binding or unbinding, providing a more complete picture of the molecular recognition process. nih.govmdpi.com
Based on a comprehensive search of available scientific literature, there is no specific information regarding the analytical method development and validation for the chemical compound "this compound." The search results consistently refer to "Tolmetin β-D-Glucuronide" and its isomers, but not the specific allyl ester derivative.
Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the required scientifically accurate content for the specified outline. The detailed research findings, data tables, and analytical parameters requested for this particular compound are not present in the accessible literature.
Analytical Method Development and Validation for Research Quantification
Challenges in Bioanalysis of Labile Glucuronide Metabolites
The quantitative analysis of drug metabolites in biological matrices is a cornerstone of pharmacokinetic and toxicological studies. However, the bioanalysis of certain metabolites, particularly labile glucuronide conjugates like Tolmetin (B1215870) β-D-Glucuronide Allyl Ester, presents significant and multifaceted challenges for analytical chemists. nih.govnih.gov Acyl glucuronides (AGs), a class to which tolmetin's major metabolite belongs, are notoriously unstable and reactive, complicating their accurate quantification and requiring specialized method development and validation. tandfonline.comresearchgate.net Key difficulties arise from their inherent chemical instability, potential for analytical interferences during mass spectrometry, and the need for meticulous sample handling to ensure analyte integrity. tandfonline.comscispace.com
The primary challenges in the bioanalysis of these labile metabolites can be categorized into several key areas: chemical and enzymatic instability, in-source fragmentation during analysis, and hurdles in analytical method validation.
Chemical and Enzymatic Instability
A major obstacle in the bioanalysis of acyl glucuronides is their propensity to degrade both in vivo and ex vivo. tandfonline.comresearchgate.net This instability manifests primarily through two pathways: hydrolysis and acyl migration.
Hydrolysis: Acyl glucuronides contain a carboxylic acid ester linkage that is susceptible to cleavage. tandfonline.com This hydrolysis can revert the metabolite back to its parent drug (aglycone), a process that occurs in neutral to basic solutions and sometimes even under acidic conditions. nih.govtandfonline.com The degradation can be a purely chemical process or can be catalyzed by enzymes like esterases or β-glucuronidases present in biological matrices such as plasma and tissue homogenates. tandfonline.comscispace.com Studies on tolmetin glucuronide have shown that its degradation is rapid in plasma and can be minimized by adding enzyme inhibitors, suggesting a significant enzymatic role in its hydrolysis. nih.gov This conversion back to the parent drug can lead to a significant overestimation of the parent compound's concentration and an underestimation of the glucuronide metabolite. tandfonline.comscispace.com
Acyl Migration: This process involves an intramolecular rearrangement where the aglycone (the drug molecule) shifts from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 positions. tandfonline.comscispace.com This creates positional isomers of the target glucuronide. nih.gov These isomers often exhibit different stability and may be more resistant to enzymatic hydrolysis, which complicates quantitative analysis, especially if the analytical method cannot distinguish between the isomers. scispace.com
Table 1: Overview of Instability Issues and Mitigation Strategies for Acyl Glucuronides
| Challenge | Description | Recommended Mitigation Strategies |
|---|---|---|
| Hydrolysis | Cleavage of the ester bond, converting the metabolite back to the parent drug. nih.govtandfonline.com Can be chemical or enzymatic. tandfonline.com | Immediate sample cooling after collection. nih.gov Acidification of the sample matrix (e.g., to pH 3.0-4.5) to slow degradation. nih.gov Addition of esterase inhibitors. nih.gov Analysis at low temperatures. scispace.com |
| Acyl Migration | Intramolecular rearrangement of the aglycone on the glucuronic acid ring, forming isomers. scispace.comnih.gov | Acidification of samples to minimize isomerization. nih.gov Development of chromatographic methods capable of separating the isomers. nih.gov Prompt analysis after sample collection and preparation. nih.gov |
In-Source Fragmentation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used tool for quantifying drug metabolites. alwsci.comtechnologynetworks.com However, a significant complication in the analysis of glucuronides is in-source fragmentation. nih.govtandfonline.com This occurs when the glucuronide metabolite, despite being intact in the sample, breaks apart within the ion source of the mass spectrometer, cleaving the glucuronic acid moiety and generating an ion with the same mass-to-charge ratio (m/z) as the parent drug. researchgate.net
This phenomenon is not exclusive to labile acyl glucuronides but can also occur with more stable O- and N-glucuronides. tandfonline.com If the glucuronide metabolite is not chromatographically separated from the parent drug, the signal from the in-source fragmentation will contribute to the parent drug's signal, leading to its significant overestimation. tandfonline.com Therefore, developing a robust chromatographic method that achieves baseline separation between the parent compound and all its glucuronide metabolites is critical to ensure analytical accuracy. tandfonline.comnih.gov
Analytical Method Development and Validation Hurdles
The unique instability of labile glucuronides necessitates special considerations during the development and validation of bioanalytical methods.
Chromatographic Separation: As highlighted, achieving clear separation between the parent drug, its 1-β-acyl glucuronide metabolite, and any resulting isomers from acyl migration is essential but can be challenging. tandfonline.comnih.gov This often requires significant method development, exploring different column chemistries, mobile phases, and temperature controls to resolve all relevant species. nih.gov For example, a method for tolmetin and its glucuronide isomers used a reversed-phase system with an ion-pairing mobile phase at a constant temperature of 50°C to achieve separation. nih.govcapes.gov.br
Sample Handling and Stabilization: The integrity of the analytical data is wholly dependent on the integrity of the analyte in the sample. tandfonline.com For labile glucuronides, this means that sample collection, storage, and processing procedures must be rigorously controlled to prevent degradation. nih.govscispace.com Best practices include collecting blood or urine samples in pre-cooled containers, immediate stabilization by adjusting the pH (typically to an acidic pH), and storage at low temperatures (e.g., 4°C or below) to minimize both hydrolysis and acyl migration. scispace.comnih.gov The stability of the analyte must be thoroughly evaluated at every stage of the bioanalytical process. scispace.com
Irreversible Binding: Acyl glucuronides are known to be reactive electrophiles. researchgate.net This reactivity can lead to the irreversible covalent binding of the metabolite to endogenous macromolecules, such as plasma and tissue proteins. researchgate.netnih.gov Research on tolmetin glucuronide has demonstrated that it binds irreversibly to various blood components and tissue homogenates, with the extent of binding being dependent on both time and pH. nih.gov This covalent binding can have toxicological implications and also poses an analytical challenge, as it effectively removes the analyte from the pool that can be measured, potentially leading to an underestimation of total exposure if not accounted for.
Table 2: Research Findings on Irreversible Binding of Tolmetin Glucuronide (TG) In Vitro
| Biological Matrix | Finding | Reference |
|---|---|---|
| Human Serum Albumin (HSA) & Plasma | Extensive binding (2.5%) observed upon addition of an esterase inhibitor. Binding was time- and pH-dependent. | nih.gov |
| Tissue Homogenates | Irreversible binding was detected in all tissue preparations examined (e.g., liver, kidney). | nih.gov |
| Blood Constituents | Irreversible binding occurred in all blood constituents, with the highest extent found in hemolyzed erythrocytes. | nih.gov |
| Erythrocytes (Red Blood Cells) | The extent of binding was 15 times higher in disrupted (hemolyzed) red blood cells compared to intact cells. | nih.gov |
Future Research Directions
Exploration of Alternative Ester Linkages for Modulated Biotransformation Kinetics
The allyl ester in the Tolmetin (B1215870) β-D-Glucuronide Allyl Ester conjugate is a critical determinant of its initial activation step. The rate of its hydrolysis by ubiquitous esterases directly influences the subsequent availability of the glucuronide conjugate for β-glucuronidase-mediated cleavage. Future research should systematically explore a variety of alternative ester linkages to finely tune these biotransformation kinetics.
The primary goal is to create a library of derivatives with varying rates of hydrolysis. This can be achieved by modifying the ester promoiety to alter its electronic and steric properties. For instance, incorporating electron-withdrawing or electron-donating groups near the ester carbonyl can modulate its susceptibility to nucleophilic attack by esterase enzymes. Similarly, varying the bulkiness of the alkyl or aryl group of the ester can create steric hindrance, slowing down the rate of enzymatic cleavage. This allows for the rational design of prodrugs that can be tailored to specific therapeutic scenarios, such as rapid activation for acute conditions or sustained release for chronic disease management.
Detailed research findings in the broader field of prodrug design have shown that even subtle changes to the ester group can have significant impacts. For example, pivaloyloxymethyl esters have been used to increase the absorption of cephalosporins. researchgate.net Investigating alternatives ranging from simple methyl or ethyl esters to more complex structures like acyloxyalkyl or carbonate esters could yield a Tolmetin prodrug with a precisely controlled release profile.
Advanced Mechanistic Studies on Esterase and β-Glucuronidase Substrate Specificity
While the dual-enzyme trigger is conceptually elegant, its in vivo efficiency depends on the substrate specificity of the involved enzymes. The human body contains a variety of esterases (e.g., hCE1, hCE2) and β-glucuronidases, each with distinct tissue expression profiles and substrate preferences. A critical area of future research is to conduct advanced mechanistic studies to elucidate how the specific structure of Tolmetin β-D-Glucuronide Allyl Ester interacts with these enzymes.
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to solve the structures of key human esterases and β-glucuronidases in complex with the prodrug or its metabolites. Such studies would reveal the precise molecular interactions within the enzyme's active site, highlighting which residues are critical for binding and catalysis. nih.gov For example, research on other esterases has shown that amino acid substitutions in the substrate-binding pocket can dramatically alter substrate specificity by creating or removing steric hindrance. nih.gov
Understanding these structure-function relationships would allow for the rational design of second-generation prodrugs. For instance, if a particular esterase in a target tissue shows high affinity for the prodrug, the ester linkage could be optimized for cleavage by that specific enzyme, potentially enhancing tissue-selective drug release.
Development of Novel Analytical Tools for Real-Time Monitoring of Conjugate Lability
A significant challenge in developing multi-stage prodrugs is tracking their sequential activation in a complex biological environment. The lability of both the ester and the glucuronide linkages must be quantified to build accurate pharmacokinetic models. Future research should focus on creating novel analytical tools capable of monitoring this cascade in real-time.
Current methodologies often rely on liquid chromatography-mass spectrometry (LC-MS) analysis of samples collected at discrete time points, which may not fully capture the rapid dynamics of enzymatic cleavage. More advanced techniques are needed. This could include the development of:
Specific Fluorescent Probes: Designing probes that are activated only upon the cleavage of both the ester and the glucuronide could provide a direct readout of final drug release in cell culture models or even in vivo imaging studies.
Enzyme-Coupled Assays: The development of chromogenic substrates for glucuronoyl esterases, which require a secondary enzyme like β-glucuronidase for signal generation, provides a template for creating sophisticated in vitro assays. nih.gov
Advanced Mass Spectrometry Imaging: Techniques like MALDI imaging could be adapted to visualize the spatial distribution of the intact prodrug, its intermediates, and the final active drug within tissue sections, providing unparalleled insight into site-specific activation.
These tools would be invaluable for validating the design principles of the prodrug and understanding how its activation profile is affected by biological variability between individuals or in different disease states.
Application of Prodrug Design Principles to Other Drug Classes with Carboxylic Acid Functionalities
The core strategy employed for Tolmetin—masking a carboxylic acid group to alter its properties—is a widely applicable principle in medicinal chemistry. researchgate.netnih.gov The carboxylic acid functional group is common in many drug classes but can limit oral bioavailability due to its polarity and ionization at physiological pH. researchgate.net Future work should extend the dual promoiety concept of this compound to other drugs containing carboxylic acids.
This approach could be particularly beneficial for other nonsteroidal anti-inflammatory drugs (NSAIDs), where masking the carboxylic acid has been reported to reduce gastric irritation. nih.gov Beyond NSAIDs, numerous other drug classes could be explored.
By applying the ester-glucuronide strategy, researchers could create novel prodrugs with enhanced therapeutic indices, combining improved delivery with targeted activation mechanisms.
Integration of Computational Models for Predictive Biotransformation and Prodrug Activation
The empirical process of designing, synthesizing, and testing prodrug candidates is both time-consuming and resource-intensive. The integration of computational modeling into the early stages of development can dramatically streamline this process. nih.govnih.gov Future research on this compound and its analogs should heavily leverage in silico tools to predict biotransformation and activation.
Computational methods can be applied at multiple levels:
Molecular Docking: These simulations can predict the binding affinity and orientation of the prodrug within the active sites of various esterase and β-glucuronidase isoforms. nih.gov This can help pre-screen a virtual library of potential ester linkages to identify those most likely to be viable substrates.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time, offering insights into the conformational changes required for catalysis. nih.gov This can help elucidate the mechanism of enzymatic cleavage and identify potential barriers to efficient activation.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed view of the chemical reaction itself, QM/MM methods can be used to model the bond-breaking and bond-forming events during hydrolysis. nih.gov This level of detail is crucial for understanding the electronic factors that govern reaction rates.
By combining these computational approaches, researchers can build robust predictive models for enzyme-mediated prodrug activation. nih.gov These models can guide the synthesis of only the most promising candidates, reducing the reliance on trial-and-error and accelerating the development of optimized prodrugs. nih.govacs.org
Q & A
Q. What are the standard protocols for synthesizing β-D-glucuronide allyl ester derivatives, such as Tolmetin β-D-Glucuronide Allyl Ester?
Synthesis typically involves two steps: (1) enzymatic glucuronidation of the parent compound (e.g., Tolmetin) using UDP-glucuronosyltransferases (UGTs) to form the β-D-glucuronide intermediate, followed by (2) allyl ester protection via esterification with allyl bromide or allyl chloride in anhydrous conditions. The reaction is monitored by HPLC to confirm conjugation efficiency, and purification is achieved via preparative chromatography .
Q. How can researchers validate the structural integrity of synthesized this compound?
Characterization employs tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) to verify glucuronide linkage and allyl ester positioning. For example, allyl protons resonate at δ 4.6–5.2 ppm in H NMR, while glucuronide anomeric protons appear near δ 5.6 ppm .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC coupled with UV detection (λ = 220–260 nm) or high-resolution mass spectrometry (HRMS) is standard. For metabolic studies, use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Method validation should follow ICH guidelines for linearity, precision, and recovery .
Advanced Research Questions
Q. How can conflicting data on the stability of β-D-glucuronide allyl esters in aqueous solutions be resolved?
Stability discrepancies often arise from pH variations or residual enzymatic activity. To mitigate:
- Conduct accelerated stability studies under controlled pH (4–7) and temperature (4°C, 25°C).
- Include protease/esterase inhibitors (e.g., PMSF) in buffers to prevent enzymatic hydrolysis .
- Compare degradation kinetics using LC-MS to identify major decomposition pathways (e.g., allyl ester cleavage vs. glucuronide hydrolysis) .
Q. What strategies optimize the Pd-catalyzed deprotection of allyl esters in sensitive molecules like Tolmetin β-D-Glucuronide?
Pd-mediated deprotection (e.g., using Pd(PPh) with morpholine or dimethylbarbituric acid as scavengers) is preferred for acid/base-sensitive compounds. Key parameters:
- Solvent selection: Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.
- Catalyst loading: 2–5 mol% balances efficiency and cost.
- Reaction monitoring: Track allyl group removal via H NMR (disappearance of δ 5.2 ppm signals) .
Q. How do researchers address low yields in the enzymatic glucuronidation step of this compound synthesis?
- Enzyme source optimization: Use recombinant UGT isoforms (e.g., UGT1A3, UGT2B7) with higher activity toward carboxylic acid substrates.
- Cofactor supplementation: Add UDP-glucuronic acid (UDPGA) and Mg to enhance catalytic turnover.
- Biphasic systems: Employ membrane reactors or microsomal preparations to stabilize enzyme activity .
Q. What experimental designs are effective for studying the metabolic interplay between this compound and cytochrome P450 enzymes?
- In vitro assays: Co-incubate with human liver microsomes (HLMs) and NADPH, with/without selective CYP inhibitors (e.g., ketoconazole for CYP3A4).
- Reaction phenotyping: Use recombinant CYPs to identify isoforms involved in oxidative metabolism.
- Data normalization: Express metabolite formation rates relative to protein content and control reactions .
Methodological Notes
- Data Contradiction Analysis: When metabolic pathway data conflict, employ orthogonal assays (e.g., radiometric tracing vs. LC-MS) and validate with in vivo pharmacokinetic studies .
- Synthetic Byproduct Identification: Use high-resolution mass spectrometry (HRMS) and fragmentation libraries to characterize impurities (e.g., incomplete allylation or glucuronide epimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
